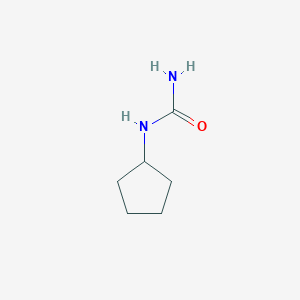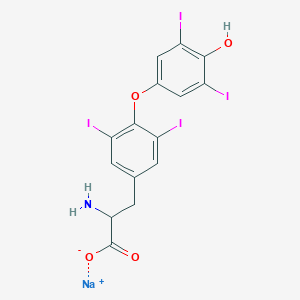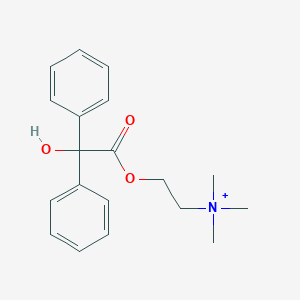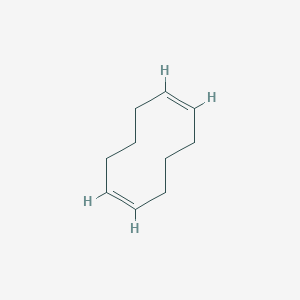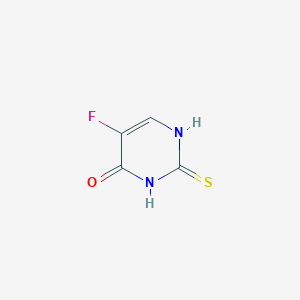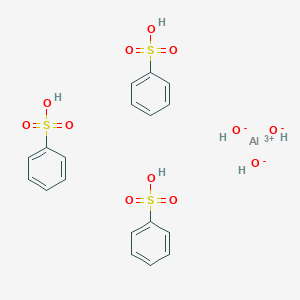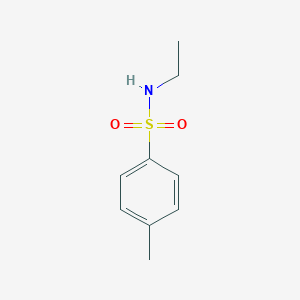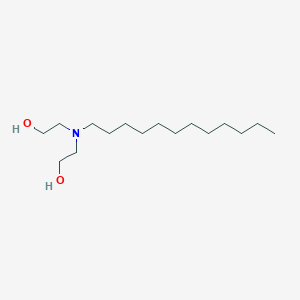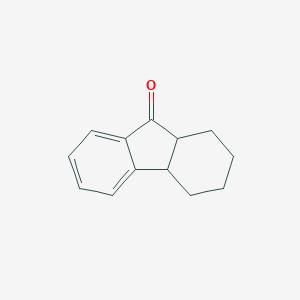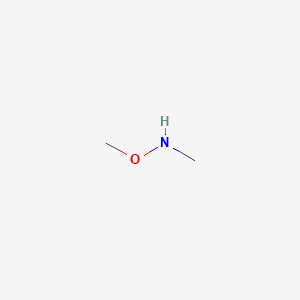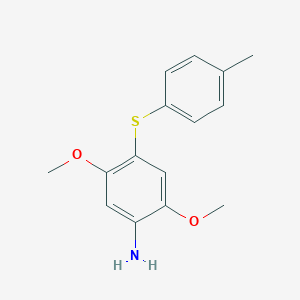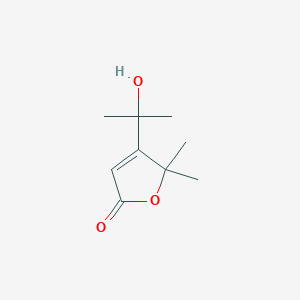
4-(2-Hydroxypropan-2-yl)-5,5-dimethylfuran-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Hydroxypropan-2-yl)-5,5-dimethylfuran-2-one, also known as HDMF, is a furan derivative that has attracted attention due to its unique chemical properties and potential applications in various fields. HDMF is synthesized through a multistep reaction process and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.
Mécanisme D'action
The mechanism of action of 4-(2-Hydroxypropan-2-yl)-5,5-dimethylfuran-2-one is not fully understood, but it is believed to be due to its antioxidant properties. 4-(2-Hydroxypropan-2-yl)-5,5-dimethylfuran-2-one has been shown to scavenge free radicals and inhibit lipid peroxidation, which can lead to oxidative stress. This mechanism of action makes 4-(2-Hydroxypropan-2-yl)-5,5-dimethylfuran-2-one a potential candidate for the treatment of oxidative stress-related diseases.
Effets Biochimiques Et Physiologiques
4-(2-Hydroxypropan-2-yl)-5,5-dimethylfuran-2-one has been shown to have a range of biochemical and physiological effects. It has been shown to have antioxidant properties, which can protect cells from oxidative damage. 4-(2-Hydroxypropan-2-yl)-5,5-dimethylfuran-2-one has also been shown to have antimicrobial properties, which can inhibit the growth of bacteria and fungi. In addition, 4-(2-Hydroxypropan-2-yl)-5,5-dimethylfuran-2-one has been shown to have anti-inflammatory properties, which can reduce inflammation in the body.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-(2-Hydroxypropan-2-yl)-5,5-dimethylfuran-2-one in lab experiments is its relatively simple synthesis process. 4-(2-Hydroxypropan-2-yl)-5,5-dimethylfuran-2-one is also stable under a range of conditions, which makes it easy to work with. However, one limitation of using 4-(2-Hydroxypropan-2-yl)-5,5-dimethylfuran-2-one is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Orientations Futures
There are several future directions for the study of 4-(2-Hydroxypropan-2-yl)-5,5-dimethylfuran-2-one. One potential direction is to further investigate its antioxidant properties and potential use in the treatment of oxidative stress-related diseases. Another potential direction is to explore its antimicrobial properties and potential use as a food preservative. Additionally, 4-(2-Hydroxypropan-2-yl)-5,5-dimethylfuran-2-one can be used as a starting material for the synthesis of various bioactive compounds, which opens up a range of possibilities for future research.
Méthodes De Synthèse
The synthesis of 4-(2-Hydroxypropan-2-yl)-5,5-dimethylfuran-2-one involves a multistep reaction process that starts with the reaction of 2,5-dimethylfuran with formaldehyde to produce 4,5-dimethyl-2-furancarboxaldehyde. This intermediate is then reacted with acetone in the presence of a base catalyst to form 4-(2-Hydroxypropan-2-yl)-5,5-dimethylfuran-2-one. The synthesis process is relatively simple and can be easily scaled up for industrial production.
Applications De Recherche Scientifique
4-(2-Hydroxypropan-2-yl)-5,5-dimethylfuran-2-one has been extensively studied for its potential applications in scientific research. It has been shown to have antioxidant properties, which makes it a potential candidate for the treatment of oxidative stress-related diseases such as Alzheimer's and Parkinson's disease. 4-(2-Hydroxypropan-2-yl)-5,5-dimethylfuran-2-one has also been studied for its potential use as a food preservative due to its antimicrobial properties. In addition, 4-(2-Hydroxypropan-2-yl)-5,5-dimethylfuran-2-one has been used as a starting material for the synthesis of various bioactive compounds.
Propriétés
Numéro CAS |
1197-79-1 |
|---|---|
Nom du produit |
4-(2-Hydroxypropan-2-yl)-5,5-dimethylfuran-2-one |
Formule moléculaire |
C9H14O3 |
Poids moléculaire |
170.21 g/mol |
Nom IUPAC |
4-(2-hydroxypropan-2-yl)-5,5-dimethylfuran-2-one |
InChI |
InChI=1S/C9H14O3/c1-8(2,11)6-5-7(10)12-9(6,3)4/h5,11H,1-4H3 |
Clé InChI |
YAXNBSGQYMGDCL-UHFFFAOYSA-N |
SMILES |
CC1(C(=CC(=O)O1)C(C)(C)O)C |
SMILES canonique |
CC1(C(=CC(=O)O1)C(C)(C)O)C |
Synonymes |
2(5H)-Furanone, 4-(1-hydroxy-1-methylethyl)-5,5-dimethyl- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



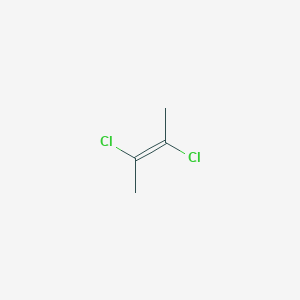
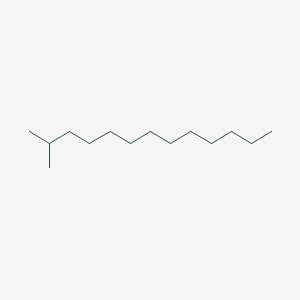
![2,3-Dihydro-1H-pyrrolo[1,2-a]indol-1-one](/img/structure/B73513.png)
